Chemical properties and reactivity profile of methyl chlorothiolformate
Chemical properties and reactivity profile of methyl chlorothiolformate
An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of Methyl Chlorothiolformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorothiolformate (MeSCOCl) is a versatile reagent in organic synthesis, valued for its ability to introduce the methoxycarbonyl group into a variety of molecules. As the S-methyl ester of chlorothioformic acid, its reactivity is analogous to, yet distinct from, its more common oxygen counterpart, methyl chloroformate. This guide provides a comprehensive overview of the chemical properties and reactivity profile of methyl chlorothiolformate, offering field-proven insights and detailed experimental protocols to support its effective use in research and development, particularly within the pharmaceutical and agrochemical industries. We will delve into its synthesis, reactivity with key nucleophiles, and its application in the formation of valuable synthetic intermediates.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of methyl chlorothiolformate is fundamental to its safe handling and effective application in synthesis.
Physical Properties
Methyl chlorothiolformate is a liquid at room temperature with a pungent odor. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₃ClOS | [1] |
| Molecular Weight | 110.56 g/mol | [1] |
| Boiling Point | 107.6 °C at 760 mmHg | [1] |
| Density | 1.315 g/cm³ | [1] |
| Flash Point | 31.1 °C | [1] |
| Refractive Index | 1.487 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of methyl chlorothiolformate.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching vibration, typically observed around 1770 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet corresponding to the methyl protons (CH₃) is expected.
-
¹³C NMR: Resonances for the methyl carbon and the carbonyl carbon will be present.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[3]
Synthesis of Methyl Chlorothiolformate
While commercially available, understanding the synthesis of methyl chlorothiolformate can be advantageous for large-scale applications or when high purity is required. A common and scalable laboratory preparation involves the reaction of thiophosgene (CSCl₂) with methanol (MeOH).[4][5]
Optimized Synthetic Protocol
This protocol is adapted from a reported scalable procedure.[4][6]
Reaction: CSCl₂ + MeOH → MeSCOCl + HCl
Materials:
-
Thiophosgene (CSCl₂)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
In a well-ventilated fume hood, dissolve thiophosgene in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanol dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The reaction mixture can be carefully concentrated under reduced pressure to remove the solvent and excess reactants.
-
The crude methyl chlorothiolformate is then purified by distillation under reduced pressure (e.g., 0.5 bar) to yield the pure product.[4]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature (0 °C) during the addition of methanol helps to control the reaction rate and minimize the formation of byproducts.
-
Solvent: Diethyl ether is a suitable solvent as it is relatively inert under the reaction conditions and has a low boiling point, facilitating its removal during workup.
-
Distillation: Purification by distillation is essential to remove unreacted starting materials and any side products, ensuring the high purity of the reagent for subsequent reactions.
Caption: Synthesis of Methyl Chlorothiolformate from Thiophosgene and Methanol.
Reactivity Profile
The reactivity of methyl chlorothiolformate is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The general mechanism is a nucleophilic addition-elimination reaction.
Solvolysis
The solvolysis of methyl chlorothiolformate in various solvents has been studied to understand its reaction mechanism.[7] In nucleophilic solvents like alcohols and aqueous solutions, the reaction is believed to proceed through an association-dissociation (AN + DN) mechanism, similar to that of acyl chlorides.[7] In more ionizing solvents, a stepwise SN1-type mechanism (DN + AN) has been proposed.[7]
Reaction with Amines
Methyl chlorothiolformate reacts readily with primary and secondary amines to form S-methyl thiocarbamates. This reaction is a cornerstone of its utility in organic synthesis, particularly in the context of protecting group chemistry and the synthesis of biologically active molecules. The reaction typically proceeds rapidly at room temperature.
General Reaction: MeSCOCl + R₂NH → MeSCONR₂ + HCl
A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. The kinetics and mechanism of the aminolysis of related chlorothioformates have been shown to be consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[8]
Reaction with Alcohols
The reaction of methyl chlorothiolformate with alcohols yields O-alkyl S-methyl thiocarbonates. This reaction is generally slower than the reaction with amines due to the lower nucleophilicity of alcohols. The reaction often requires the presence of a base to proceed to completion.
General Reaction: MeSCOCl + ROH → MeSCOOR + HCl
Reaction with Thiols
Methyl chlorothiolformate reacts with thiols in the presence of a base to form dithiocarbonates. Thiols are excellent nucleophiles, and this reaction proceeds efficiently.[9][10]
General Reaction: MeSCOCl + RSH → MeSCOSR + HCl
Reaction with Organometallic Reagents
A significant application of methyl chlorothiolformate is its reaction with organometallic reagents, particularly Grignard reagents (RMgX), to synthesize thionoesters.[4][11][12][13] This transformation is highly valuable as thionoesters are versatile intermediates in organic synthesis.[4][12]
General Reaction: MeSCOCl + RMgX → R-C(=S)OMe + MgXCl
It has been demonstrated that organomagnesium reagents are optimal for this transformation, while organolithium reagents can be overly reactive, leading to complex reaction mixtures, and organozinc reagents may not be reactive enough.[4][12]
Caption: Reactivity Profile of Methyl Chlorothiolformate with Various Nucleophiles.
Applications in Organic Synthesis
Methyl chlorothiolformate is a valuable reagent with several key applications in modern organic synthesis.
Synthesis of Thionoesters
As highlighted previously, the synthesis of thionoesters from methyl chlorothiolformate and Grignard reagents is a significant application.[4][11][12][13] Thionoesters are important precursors for a variety of functional group transformations, including their reduction to ethers and their use in the synthesis of sulfur-containing heterocycles.[4][12]
Experimental Protocol for Thionoester Synthesis: [4]
-
Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in an appropriate solvent (e.g., THF, diethyl ether).
-
In a separate flask, dissolve methyl chlorothiolformate in the same solvent and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of methyl chlorothiolformate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thionoester by column chromatography on silica gel.
Derivatization Agent in Chromatography
Similar to other chloroformates, methyl chlorothiolformate can be used as a derivatization agent in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[14][15] It reacts with polar functional groups, such as amines and carboxylic acids, to form less polar and more volatile derivatives that are more amenable to GC analysis.
Protecting Group Chemistry
The reaction of methyl chlorothiolformate with amines to form stable S-methyl thiocarbamates allows it to be used for the protection of amine functionalities during multi-step syntheses.
Safety and Handling
Methyl chlorothiolformate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is flammable and corrosive.[16][17][18] It is toxic by inhalation and harmful if swallowed or in contact with skin.[17][18] It reacts with water and moisture, releasing hydrochloric acid.[16][19]
-
Handling: Always work in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and water.[19][20]
Conclusion
Methyl chlorothiolformate is a potent and versatile electrophile with a well-defined reactivity profile. Its utility in the synthesis of thionoesters, in particular, makes it a valuable tool for organic chemists. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the synthetic potential of this important reagent.
References
Sources
- 1. methyl chlorothiolformate | 18369-83-0 [chemnet.com]
- 2. EP0268507B1 - Process for the preparation of alkylthiochloroformiates - Google Patents [patents.google.com]
- 3. Methyl chloroformate [webbook.nist.gov]
- 4. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Methyl chlorothioformate - Enamine [enamine.net]
- 14. Chloroformate - Wikipedia [en.wikipedia.org]
- 15. 氯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. lobachemie.com [lobachemie.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. framochem.com [framochem.com]
- 20. fishersci.com [fishersci.com]
